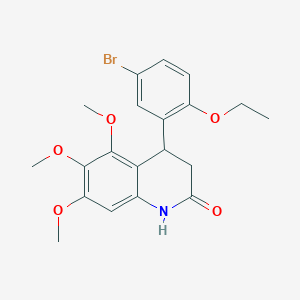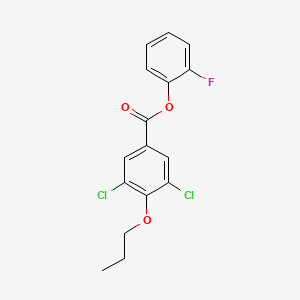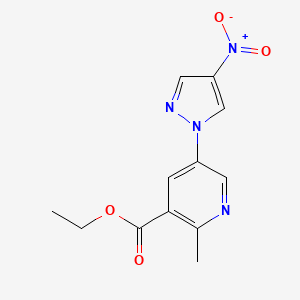
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD-9424, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of oncogenic gene expression. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone inhibits the growth of cancer cells and reduces the expression of oncogenes involved in cell cycle progression and survival. In vivo studies have demonstrated the efficacy of 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in reducing tumor growth and improving survival in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages as a research tool, including its high potency and selectivity for BET proteins, as well as its ability to penetrate cell membranes and blood-brain barrier. However, its high cost and limited availability may be a limitation for some research labs.
Orientations Futures
For 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone research include the development of more potent and selective BET inhibitors, the investigation of combination therapies with other cancer treatments, and the exploration of its potential use in other diseases beyond cancer. Additionally, further studies are needed to fully elucidate the pharmacokinetics and toxicity profile of 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in humans.
In conclusion, 4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown promise as a potential cancer treatment through its inhibition of BET proteins. Its synthesis method, mechanism of action, biochemical and physiological effects, and future directions make it an interesting topic for scientific research.
Applications De Recherche Scientifique
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in cancer treatment, specifically in targeting the bromodomain and extra-terminal (BET) proteins that play a role in cancer cell proliferation and survival. BET inhibitors have shown promising results in preclinical studies and clinical trials for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
4-(5-bromo-2-ethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-5-27-15-7-6-11(21)8-12(15)13-9-17(23)22-14-10-16(24-2)19(25-3)20(26-4)18(13)14/h6-8,10,13H,5,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWRUVEZKJEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4225889.png)
![N-(5-isoquinolinylmethyl)-N-methyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4225904.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4225912.png)

![N,N-dimethyl-N'-[4-(4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl]-1,3-propanediamine](/img/structure/B4225935.png)
![ethyl 5-propyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225943.png)
![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4225946.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B4225953.png)
![N-(3-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225959.png)


![{4-[2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4225966.png)
![10-[4-(4-morpholinyl)-3-nitrobenzoyl]-10H-phenothiazine](/img/structure/B4225967.png)
![1-(4-{2-hydroxy-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone](/img/structure/B4225973.png)